2,4,6-Trifluorophenacyl bromide
Overview
Description
2,4,6-Trifluorophenacyl bromide is an organic compound with the molecular formula C8H4BrF3O. It is a brominated derivative of phenacyl bromide, characterized by the presence of three fluorine atoms at the 2, 4, and 6 positions on the phenyl ring. This compound is commonly used in organic synthesis and has applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trifluorophenacyl bromide can be synthesized through the bromination of 2,4,6-trifluoroacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the carbonyl carbon .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluorophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 2,4,6-trifluorophenylethanol.
Oxidation: Formation of 2,4,6-trifluorobenzoic acid.
Scientific Research Applications
2,4,6-Trifluorophenacyl bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted derivatives. The carbonyl group also participates in reduction and oxidation reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
2,4,6-Trifluoroacetophenone: A precursor in the synthesis of 2,4,6-Trifluorophenacyl bromide.
Phenacyl Bromide: Lacks the fluorine atoms, resulting in different reactivity and applications.
2,4,6-Trifluorobenzoyl Chloride: Another fluorinated derivative with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of three fluorine atoms, which significantly influence its chemical reactivity and properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis and various research applications .
Properties
IUPAC Name |
2-bromo-1-(2,4,6-trifluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUDUMSINCWZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)CBr)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382491 | |
Record name | 2,4,6-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746630-36-4 | |
Record name | 2,4,6-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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